5-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)amino]-5-oxopentanoic acid
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Overview
Description
5-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)amino]-5-oxopentanoic acid is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole ring system, which is a common structural motif in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)amino]-5-oxopentanoic acid typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Coupling with Oxopentanoic Acid: Finally, the amino-indole derivative is coupled with oxopentanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
5-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)amino]-5-oxopentanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)amino]-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes[][4].
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation[][4].
Comparison with Similar Compounds
Properties
Molecular Formula |
C15H18N2O4 |
---|---|
Molecular Weight |
290.31 g/mol |
IUPAC Name |
5-[(1-acetyl-2,3-dihydroindol-5-yl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C15H18N2O4/c1-10(18)17-8-7-11-9-12(5-6-13(11)17)16-14(19)3-2-4-15(20)21/h5-6,9H,2-4,7-8H2,1H3,(H,16,19)(H,20,21) |
InChI Key |
JVNYWFXMHFHWBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)NC(=O)CCCC(=O)O |
Origin of Product |
United States |
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